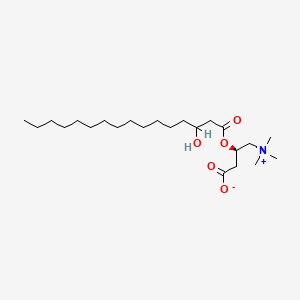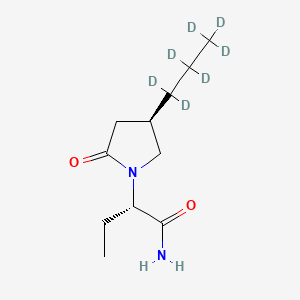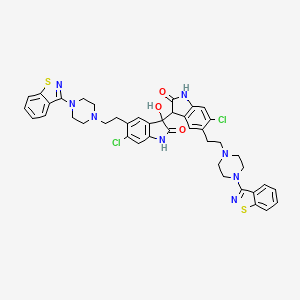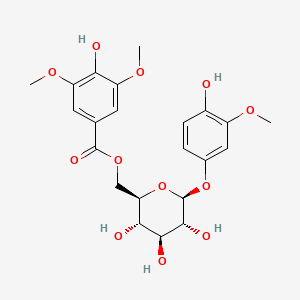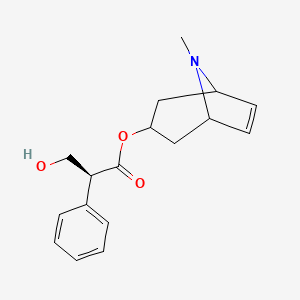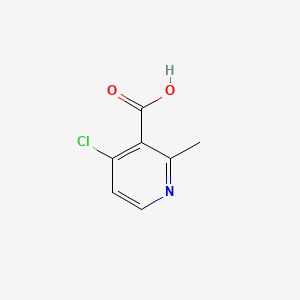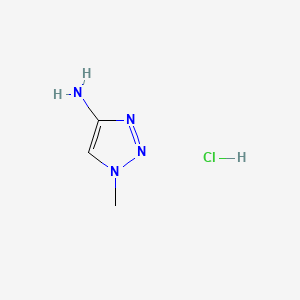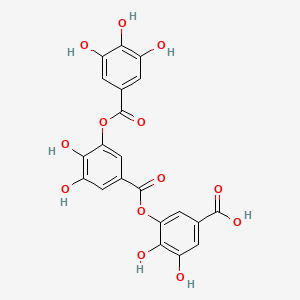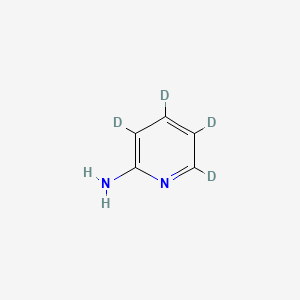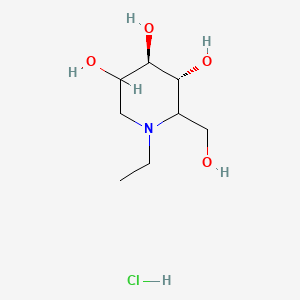
N-乙基脱氧诺吉霉素盐酸盐
描述
N-Ethyldeoxynojirimycin Hydrochloride is a natural iminosugar derivative that has garnered significant attention due to its potential therapeutic applications. This compound is a potent inhibitor of glycosidases, enzymes involved in the breakdown of complex carbohydrates. It is primarily used in scientific research and has shown promise in various fields, including medicine and biology.
科学研究应用
N-Ethyldeoxynojirimycin Hydrochloride has a wide range of scientific research applications. It is used as an inhibitor of glycosidases, making it valuable in studies related to carbohydrate metabolism and enzyme inhibition. In medicine, it has potential therapeutic applications for conditions such as diabetes and viral infections due to its ability to inhibit specific enzymes . Additionally, it is used in the development of antiviral agents and other pharmaceuticals .
作用机制
Target of Action
N-Ethyldeoxynojirimycin Hydrochloride primarily targets α-glucosidase, an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.
Mode of Action
The compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of carbohydrates and thus slows down the increase in blood glucose levels after a meal .
Biochemical Pathways
The suppression of intestinal α-1,4-glucosidase and α-1,6-glucosidase of hepatic glycogen-debranching enzymes leads to a reduced rate of oligosaccharide breakdown . This affects the carbohydrate metabolism pathway, resulting in slower absorption of glucose into the bloodstream.
Result of Action
The primary molecular effect of N-Ethyldeoxynojirimycin Hydrochloride’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and a slower increase in post-meal blood glucose levels . This can help manage blood glucose levels in individuals with diabetes.
生化分析
Biochemical Properties
N-Ethyldeoxynojirimycin Hydrochloride is involved in biochemical reactions where it interacts with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .
Cellular Effects
N-Ethyldeoxynojirimycin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV cytopathicity . This compound also has the potential to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Ethyldeoxynojirimycin Hydrochloride involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the activity of α-glucosidase , thereby delaying postprandial blood glucose .
Metabolic Pathways
N-Ethyldeoxynojirimycin Hydrochloride is involved in metabolic pathways, particularly in the inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyldeoxynojirimycin Hydrochloride typically involves the reduction of nojirimycin, followed by the introduction of an ethyl group. The reaction conditions often require the use of reducing agents and specific catalysts to achieve the desired product. The process can be complex and requires precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of N-Ethyldeoxynojirimycin Hydrochloride may involve fermentation processes using microorganisms such as Bacillus and Streptomyces species. These microorganisms can be genetically engineered to produce the compound in large quantities. Fermentation regulation strategies are employed to optimize the yield and efficiency of the production process .
化学反应分析
Types of Reactions: N-Ethyldeoxynojirimycin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of N-Ethyldeoxynojirimycin Hydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of N-Ethyldeoxynojirimycin Hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
相似化合物的比较
Similar Compounds: Similar compounds to N-Ethyldeoxynojirimycin Hydrochloride include 1-Deoxynojirimycin, N-Methyl-1-deoxynojirimycin, and N-Nonyl-1-deoxynojirimycin . These compounds share structural similarities and exhibit similar inhibitory effects on glycosidases.
Uniqueness: N-Ethyldeoxynojirimycin Hydrochloride is unique due to its specific ethyl group modification, which enhances its inhibitory potency and stability compared to other similar compounds. This modification allows for more effective inhibition of glycosidases and potentially broader therapeutic applications .
属性
IUPAC Name |
(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSBJPQUMOYLM-YSPZXBHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747754 | |
| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210241-65-9 | |
| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/no-structure.png)
